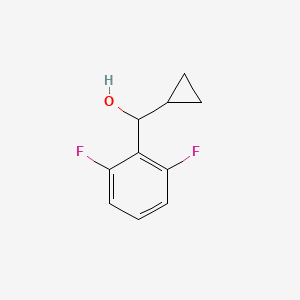

Cyclopropyl(2,6-difluorophenyl)methanol

Description

Cyclopropyl(2,6-difluorophenyl)methanol is an organofluorine compound featuring a cyclopropyl ring attached to a 2,6-difluorophenyl-substituted methanol group. The 2,6-difluorophenyl moiety enhances metabolic stability and electronic modulation, while the cyclopropane ring contributes to conformational rigidity, a feature often exploited in drug design to improve target binding .

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

cyclopropyl-(2,6-difluorophenyl)methanol |

InChI |

InChI=1S/C10H10F2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |

InChI Key |

DJULKNDMSZEFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=CC=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the 2,6-Difluorophenylcyclopropane Core

One key step is the synthesis of the 2,6-difluorophenyl-substituted cyclopropane intermediate. This is typically achieved through asymmetric cyclopropanation of a suitable 2,6-difluorophenyl-substituted alkene or acrylate precursor.

- Starting from 2,6-difluorobenzaldehyde or related derivatives, the corresponding cinnamic or acrylic acid derivatives are prepared via Knoevenagel condensation with malonic acid.

- Esterification of the acid to methyl or other esters is performed using acidic methanol.

- The esterified acrylate is subjected to cyclopropanation using reagents such as trimethylsulfoxonium iodide with sodium hydride or sodium hydroxide in dimethyl sulfoxide (DMSO), yielding the cyclopropane ring with the difluorophenyl substituent.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Knoevenagel condensation | 2,6-Difluorobenzaldehyde, malonic acid, pyridine, piperidine | (E)-3-(2,6-difluorophenyl)-2-propenoic acid | Formation of acrylic acid derivative |

| Esterification | Methanol, sulfuric acid | Methyl (E)-3-(2,6-difluorophenyl)-2-propenoate | Acid to ester conversion |

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | 2-(2,6-Difluorophenyl)cyclopropane carboxylate | Formation of cyclopropane ring |

This methodology allows for stereoselective synthesis of the cyclopropane ring, which is crucial for the biological activity of downstream compounds.

Introduction of the Hydroxymethyl Group (Methanol Moiety)

The hydroxymethyl group on the cyclopropyl ring is introduced by reduction of a suitable aldehyde or ester intermediate.

- Hydrogenation of cyclopropanecarboxaldehyde derivatives using cobalt or nickel catalysts under mild pressure and temperature conditions has been reported to yield cyclopropylmethanol with high selectivity (93-100%).

- For the difluorophenyl-substituted analog, reduction of the corresponding 2-(2,6-difluorophenyl)cyclopropanecarboxaldehyde or ester to the alcohol is typically performed using hydride reagents such as lithium aluminum hydride or sodium borohydride, although yields may vary depending on the substrate and conditions.

- Alternative catalytic hydrogenation methods using Raney cobalt or Raney nickel catalysts in inert solvents like heptane or cyclohexane at 20-50°C and pressures of 2.4 to 5.2 bar are preferred for industrial scalability.

| Reduction Method | Catalyst/Reagent | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Raney cobalt/nickel | 20-50°C, 2.4-5.2 bar, heptane/cyclohexane solvent | 93-100% selectivity | Mild conditions, economical |

| Hydride reduction | Lithium aluminum hydride, sodium borohydride | Standard lab conditions | Variable, sometimes low yields | Sensitive to substrate |

Alternative Synthetic Routes and Functional Group Transformations

Some synthetic routes involve protecting group strategies and functional group interconversions to improve yields and selectivity:

- Protection of hydroxymethyl intermediates (e.g., as acetates) to facilitate subsequent transformations.

- Bromination and azidomethylation of difluorophenyl-substituted intermediates to allow further functionalization before final reduction to the alcohol.

- Use of epoxide intermediates that are ring-opened with nucleophiles under acidic conditions, followed by halogenation to install leaving groups for substitution reactions.

These methods provide flexibility in modifying the cyclopropyl(2,6-difluorophenyl)methanol scaffold for diverse applications.

Summary Table of Key Preparation Steps

Research Results and Observations

- Attempts to reduce ester intermediates directly to hydroxymethyl derivatives sometimes result in low yields, prompting earlier reduction steps or protection strategies to improve outcomes.

- Hydrogenation methods using Raney catalysts provide an economical and selective approach for producing cyclopropylmethanol derivatives under mild conditions, avoiding harsh reagents and complex handling.

- Variations in temperature, solvent polarity, and catalyst choice affect the selectivity and yield of the reduction step, with polar solvents increasing side reactions such as ring hydrogenation to undesired butanol derivatives.

- Functionalization of the aromatic ring with fluorine substituents influences reactivity and regioselectivity in cyclopropanation and subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,6-difluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding cyclopropyl(2,6-difluorophenyl)methane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl(2,6-difluorophenyl)ketone.

Reduction: Cyclopropyl(2,6-difluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(2,6-difluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,6-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Cyclopropyl(2,6-difluorophenyl)methanone (CAS 1343158-95-1)

- Functional Group : Ketone (-C=O) vs. alcohol (-OH) in the target compound.

- Properties : The ketone lacks hydrogen-bond-donating capability, reducing solubility in polar solvents compared to the alcohol. However, its carbonyl group offers reactivity for reductions (e.g., to yield the alcohol) or nucleophilic additions.

- Applications : Widely available (5 suppliers, per ), it serves as a precursor for alcohol derivatives in synthetic chemistry .

b) Cyclopropyl(2,6-dichlorophenyl)methanamine (CAS 1270450-46-8)

- Functional Group : Amine (-NH2) vs. alcohol.

- Applications : Used in agrochemicals or as a building block for amine-derived pharmaceuticals (e.g., via reductive amination) .

c) 2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic Acid (CAS 1218402-52-8)

- Functional Group : Carboxylic acid (-COOH) vs. alcohol.

- Properties : The carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation or chelation. This contrasts with the alcohol’s neutral pH behavior.

- Applications: Potential use in metalloenzyme inhibition or peptide-mimetic drug design .

Substituent Effects: Fluorine vs. Chlorine

- Electron Effects : Fluorine’s strong electron-withdrawing nature (via inductive effects) enhances the electrophilicity of adjacent groups compared to chlorine. This may influence reaction rates in aromatic substitution or cross-coupling reactions.

- Steric Impact: Chlorine’s larger atomic radius (0.99 Å vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Cyclopropyl(2,6-difluorophenyl)methanol?

- Methodological Answer : The compound can be synthesized via cyclopropanation of 2,6-difluorobenzaldehyde derivatives. For example, a modified Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation could introduce the cyclopropyl group. Subsequent reduction of intermediate ketones (e.g., using NaBH₄ or LiAlH₄) yields the methanol moiety. Critical steps include optimizing reaction temperature (e.g., 0–25°C for cyclopropanation) and stoichiometric ratios to avoid side products. Post-synthesis purification via column chromatography and HPLC (target purity >95%) is essential, as demonstrated in analogous syntheses of cyclopropyl-methylamine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and aromatic fluorine substituents.

- Mass Spectrometry (MS/HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z 227.1).

- HPLC : To assess purity (>95% recommended for pharmacological studies).

- X-ray crystallography (if crystalline): For absolute stereochemical confirmation, as applied in related cyclopropyl compounds .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,6-difluoro vs. 2,4-difluoro) impact synthetic efficiency and purity?

- Methodological Answer : Comparative studies on fluorobenzaldehyde derivatives show that 2,6-difluoro substitution (vs. 2,4-difluoro) yields higher purity (96.5% vs. 95.5% HPLC) due to reduced steric hindrance during cyclopropanation. To resolve contradictions in reported yields, systematically vary reaction conditions (e.g., catalyst loading, solvent polarity) and employ kinetic studies to identify rate-limiting steps .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Light Sensitivity : Protect from UV exposure (use amber glassware) to prevent cyclopropane ring opening or oxidation.

- Moisture Control : Store in anhydrous conditions (e.g., molecular sieves) to avoid hydrolysis of the methanol group.

- Temperature : Long-term storage at –20°C is recommended, as elevated temperatures (>40°C) may degrade the compound. These protocols align with stability guidelines for structurally related benzyl alcohols .

Q. How can researchers address discrepancies in bioactivity data across different batches?

- Methodological Answer :

- Purity Analysis : Re-evaluate HPLC traces for impurities (e.g., residual aldehydes or byproducts).

- Stereochemical Confirmation : Use chiral chromatography or NOE NMR to rule out enantiomeric contamination.

- In Vitro Assays : Standardize receptor-binding assays (e.g., 5-HT2C agonism tests) with positive controls (e.g., tranylcypromine derivatives) to ensure consistency .

Q. What mechanistic insights exist for the compound’s potential pharmacological activity?

- Methodological Answer : The 2,6-difluorophenyl group enhances metabolic stability by resisting CYP450 oxidation, while the cyclopropane ring imposes conformational rigidity, potentially improving receptor selectivity. To validate, conduct:

- Molecular Docking : Compare binding poses with known 5-HT2C agonists.

- Metabolic Profiling : Use liver microsomes to assess oxidative degradation pathways.

- In Vivo PK/PD Studies : Measure brain penetration in rodent models, leveraging protocols from CNS-active analogs .

Data Contradiction Resolution Strategies

- Case Example : Conflicting solubility reports in polar vs. non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.